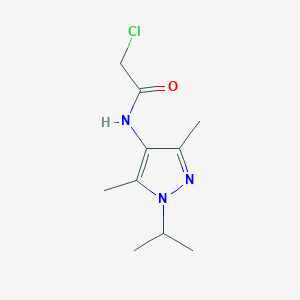![molecular formula C12H14ClNO4 B7576117 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Mecanismo De Acción
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid inhibits the influx of calcium ions into the cell, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been shown to have a range of biochemical and physiological effects, including reducing neuronal excitability, increasing synaptic plasticity, and altering neurotransmitter release. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid in lab experiments is its potency and selectivity for the NMDA receptor, which allows for precise manipulation of this receptor system. However, its potency can also be a limitation, as high doses can lead to non-specific effects and toxicity. Additionally, the complex synthesis process and specialized equipment required for its use can make it difficult and expensive to work with.
Direcciones Futuras
There are several areas of future research that could be pursued using 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid, including investigating its potential as a therapeutic agent for neurological and psychiatric disorders, exploring its effects on other signaling pathways and cellular processes, and developing new analogs or derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid and its potential limitations and risks.
Métodos De Síntesis
The synthesis of 3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid involves several steps, starting with the reaction of 3-(chloromethyl)propanoic acid with 7-chloro-1,3-benzodioxole. The resulting intermediate is then reacted with methylamine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid has been extensively used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety. It has also been used to study the mechanisms of action of other drugs and to investigate the effects of brain injury.
Propiedades
IUPAC Name |
3-[(7-chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-14(3-2-11(15)16)6-8-4-9(13)12-10(5-8)17-7-18-12/h4-5H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJQJVUQUXZPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CC1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)
![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)

![4-[4-(Dimethylsulfamoyl)piperazin-1-yl]sulfonylbutanoic acid](/img/structure/B7576079.png)
![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)

![2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)


![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)